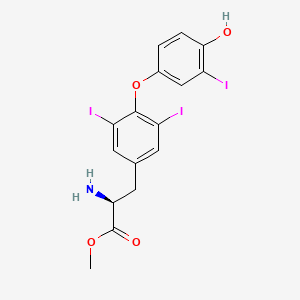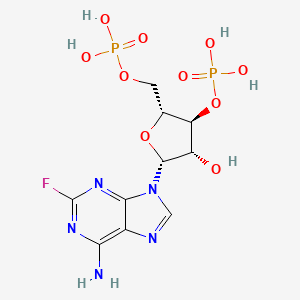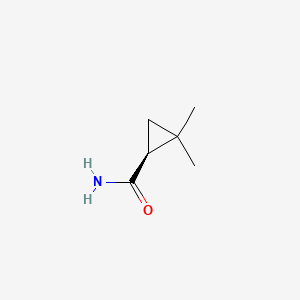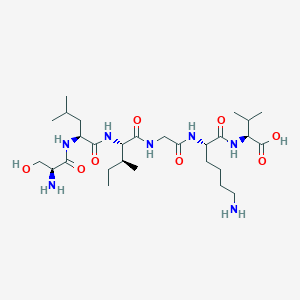![molecular formula C10H20O4 B1354104 3-{[2-(2-Methoxyethoxy)ethoxy]methyl}-3-methyloxetan CAS No. 531521-23-0](/img/structure/B1354104.png)
3-{[2-(2-Methoxyethoxy)ethoxy]methyl}-3-methyloxetan
Übersicht
Beschreibung
3-{[2-(2-Methoxyethoxy)ethoxy]methyl}-3-methyloxetane is a useful research compound. Its molecular formula is C10H20O4 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-{[2-(2-Methoxyethoxy)ethoxy]methyl}-3-methyloxetane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[2-(2-Methoxyethoxy)ethoxy]methyl}-3-methyloxetane including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Gemischte Ionen-Elektronenleiter (MIECs)
Diese Verbindung wird bei der Synthese von Poly(3-[2-{2-Methoxyethoxy}ethoxy]thiophen) und Poly(3-[2-{2-Methoxyethoxy}ethoxymethyl]thiophen) verwendet, die als gute MIECs gelten . MIECs sind Materialien, die sowohl Ionen als auch Elektronen leiten können und in verschiedenen Anwendungen wie Batterien, Brennstoffzellen und Sensoren eingesetzt werden .
Bioelektronik
Konjugierte Polymere mit Ethylenglykol-Seitenketten, wie das aus dieser Verbindung synthetisierte, entwickeln sich zu idealen Materialien für die Bioelektronik . Sie sind besonders nützlich in organischen elektrochemischen Transistoren (OECTs), die biochemische Signale in elektronische Signale umwandeln .
Organische elektrochemische Transistoren (OECTs)
OECTs wurden erfolgreich als miniaturisierte Sensoren für die Metabolitdetektion, die neuronale Schnittstelle und das neuromorphe Rechnen eingesetzt . Die Verbindung wird bei der Synthese von Hochleistungs-OECT-Materialien verwendet .
Biosensoren
Die Verbindung wird bei der Synthese von Materialien verwendet, die in Biosensoren eingesetzt werden . Diese Sensoren können biologische Daten wie das Vorhandensein bestimmter Moleküle oder biologische Reaktionen detektieren und messen .
Batterien und Superkondensatoren
Aus dieser Verbindung synthetisierte Materialien werden in Batterien und Superkondensatoren verwendet . Diese Energiespeicher profitieren von den gemischten Ionen-Elektronen-Leiteigenschaften dieser Materialien .
Elektrochemische Fenster
Diese Verbindung wird bei der Synthese von Materialien für elektrochemische Fenster verwendet . Diese Fenster können ihre Lichtdurchlässigkeitseigenschaften als Reaktion auf Spannungsänderungen ändern .
Eigenschaften
IUPAC Name |
3-[2-(2-methoxyethoxy)ethoxymethyl]-3-methyloxetane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O4/c1-10(8-14-9-10)7-13-6-5-12-4-3-11-2/h3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUYJVGVQRKKBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)COCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461928 | |
| Record name | Oxetane, 3-[[2-(2-methoxyethoxy)ethoxy]methyl]-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
531521-23-0 | |
| Record name | Oxetane, 3-[[2-(2-methoxyethoxy)ethoxy]methyl]-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30461928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does 3-{[2-(2-Methoxyethoxy)ethoxy]methyl}-3-methyloxetane play in the development of antimicrobial copolymers?
A1: 3-{[2-(2-Methoxyethoxy)ethoxy]methyl}-3-methyloxetane serves as a crucial monomer in the synthesis of copolyoxetanes exhibiting potent antimicrobial activity [, ]. It introduces hydrophilic polyethylene glycol (PEG)-like segments into the copolymer structure. These segments are vital for several reasons:
- Enhanced Water Solubility: The PEG-like chains significantly improve the water solubility of the resulting copolymers, making them suitable for various biological applications [].
- Modulating Antimicrobial Activity: By adjusting the ratio of 3-{[2-(2-Methoxyethoxy)ethoxy]methyl}-3-methyloxetane to other monomers, researchers can fine-tune the antimicrobial potency and selectivity of the copolymers [].
- Biocompatibility: The presence of PEG-like chains is known to enhance the biocompatibility of polymers, potentially reducing their toxicity towards mammalian cells [].
Q2: How does the structure of the synthesized copolymers, particularly the incorporation of 3-{[2-(2-Methoxyethoxy)ethoxy]methyl}-3-methyloxetane, influence their antimicrobial efficacy?
A2: The antimicrobial efficacy of these copolymers is strongly influenced by the length of the alkyl chains attached to the quaternary ammonium groups, which are introduced via a precursor monomer that reacts with 3-{[2-(2-Methoxyethoxy)ethoxy]methyl}-3-methyloxetane to form the final copolymer []. Shorter alkyl chains (C2-C6) exhibit lower activity, while longer chains (C14-C16) demonstrate increased hemolysis and cytotoxicity. The optimal alkyl chain length for balancing antimicrobial activity and biocompatibility was found to be in the C6-C12 range []. This suggests that:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide](/img/structure/B1354024.png)
![2-[(Cyclobutylcarbonyl)amino]acetic acid](/img/structure/B1354025.png)

![N-[(2S,3R,4R,5R,6R)-2-[(6-Chloro-1H-indol-3-YL)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B1354032.png)







![Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]-](/img/structure/B1354049.png)

